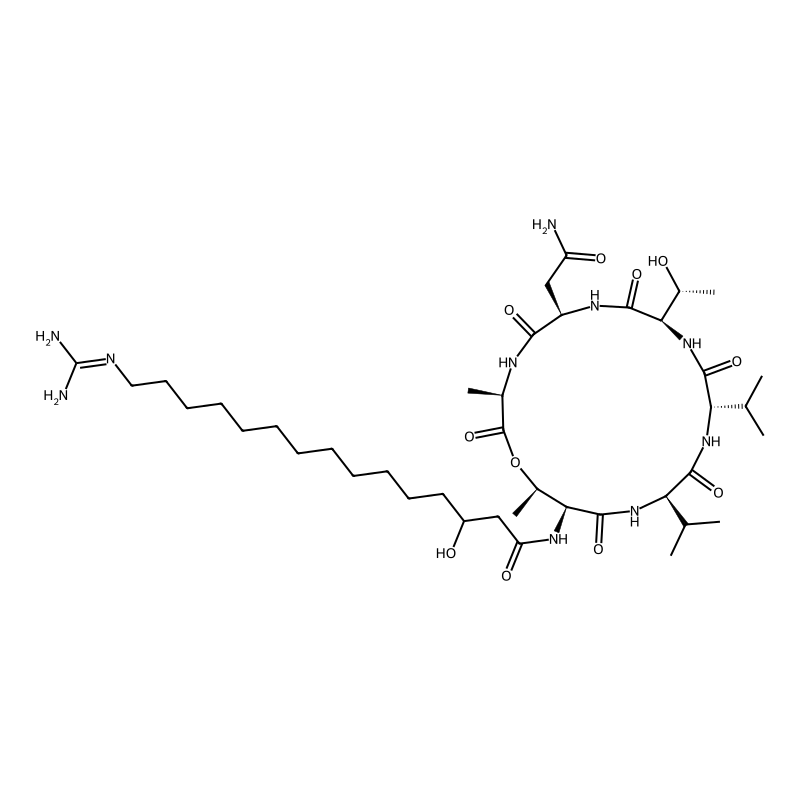

Fusaricidin A

Content Navigation

Research on Fusarium biocontrol often requires highly purified Fusaricidin A with verified activity, but supply is inconsistent. SMolecule provides this cyclic lipodepsipeptide, characterized by its 15-guanidino-3-hydroxypentadecanoic acid tail, which disrupts fungal membranes.

- Potent against Fusarium oxysporum (MIC values in low µg/mL range).

- Stringent QC ensures identity and purity ≥98% by HPLC, eliminating batch-to-batch variability.

- Ideal for biofungicide development and antimicrobial mechanism studies.

Global shipping available.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fusaricidin A has been reported in Paenibacillus polymyxa with data available.

a depsipeptide antibiotic from Bacillus polymyxa KT-8; structure given in first source

Purity

Package Size

Fusaricidin A is a cyclic lipodepsipeptide antibiotic produced by the bacterium *Paenibacillus polymyxa*. Structurally, it is characterized by a hexadepsipeptide ring and a unique 15-guanidino-3-hydroxypentadecanoic acid lipid tail, which is critical for its biological activity [REFS-1, REFS-2]. It exhibits potent antifungal activity, particularly against *Fusarium* species, and is also effective against various Gram-positive bacteria. Its mechanism of action involves the disruption of cytoplasmic membranes, leading to cell leakage and death [3]. This compound is a primary member of the fusaricidin family, which includes several analogs such as Fusaricidin B, C, and D, each differing by amino acid substitutions within the peptide ring [4].

Research Fit

References

- [1] Kajimura, Y., & Kaneda, M. (1996). Fusaricidin A, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity. The Journal of antibiotics, 49(2), 129–135.

- [2] Choi, S. K., Park, S. Y., Kim, R., Kim, J. F., & Park, S. H. (2008). Identification and functional analysis of the fusaricidin biosynthetic gene of Paenibacillus polymyxa E681. Biochemical and biophysical research communications, 365(1), 89–95.

- [3] Mogi, T., & Kita, K. (2009). Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics. Cell. Mol. Life Sci., 66(23), 3821-3826.

- [4] Kajimura, Y., & Kaneda, M. (1997). Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity. The Journal of antibiotics, 50(3), 220–228.

Substituting Fusaricidin A with its close analogs, such as Fusaricidin B, or other crude mixtures is often not a viable option due to significant differences in their biological activity spectra and potency. The specific amino acid composition of Fusaricidin A's peptide ring is directly responsible for its high efficacy against certain fungal and bacterial strains [1]. For instance, while Fusaricidin B shows weaker activity against key Gram-positive bacteria like *Staphylococcus aureus* and *Micrococcus luteus* compared to Fusaricidin A, the latter demonstrates consistently low Minimum Inhibitory Concentrations (MICs) against these targets [2]. Furthermore, engineered analogs, while potentially offering enhanced activity against specific pathogens, often come with altered production yields and may not be as broadly effective as the parent compound [3]. Therefore, for applications requiring the specific antimicrobial profile of Fusaricidin A, substitution can lead to unpredictable and suboptimal results.

Substitution Risk

References

- [1] Li, Y., & Chen, S. (2023). Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa. Frontiers in microbiology, 14, 1239958.

- [2] Kajimura, Y., & Kaneda, M. (1997). Fusaricidins B, C and D, new depsipeptide antibiotics produced by Bacillus polymyxa KT-8: isolation, structure elucidation and biological activity. The Journal of antibiotics, 50(3), 220–228.

- [3] Hua, B., Feng, H., Wang, J., Yang, J., Song, J., & Zhang, H. (2020). Isolation and Characterization of a New Fusaricidin-Type Antibiotic Produced by Paenibacillus bovis sp. nov. BD3526. Current microbiology, 77(12), 3990–3999.

Superior Potency Against Key Gram-Positive Bacteria Compared to Analogs

Fusaricidin A demonstrates significantly higher antibacterial activity against several Gram-positive bacteria compared to its analog, Bovisin, a derivative of Fusaricidin A. In a direct comparison of MIC values, Fusaricidin A was substantially more potent against *Staphylococcus aureus*, *Micrococcus luteus*, *Listeria monocytogenes*, and *Bacillus subtilis* [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 6.25 µg/mL against *S. aureus*, *M. luteus*, *L. monocytogenes*; 12.5 µg/mL against *B. subtilis* |

| Comparator Or Baseline | Bovisin: 50 µg/mL against all four tested bacteria |

| Quantified Difference | Up to 8-fold higher potency than Bovisin against specific Gram-positive bacteria. |

| Conditions | In vitro microdilution assay. |

For applications requiring potent control of Gram-positive bacterial contamination, Fusaricidin A offers significantly higher efficacy at lower concentrations than its close analogs.

Demonstrated Efficacy Against Economically Important Plant Pathogens

Fusaricidin A exhibits potent antifungal activity against a range of economically important plant pathogenic fungi. Its MIC has been quantified against several key pathogens, demonstrating its potential as a targeted biocontrol agent in agricultural applications [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 12.5 µg/mL against *Fusarium oxysporum*; 25 µg/mL against *Thanatephorus cucumeris* and *Rhizoctonia solani* |

| Comparator Or Baseline | N/A (Specific activity data for Fusaricidin A) |

| Quantified Difference | N/A |

| Conditions | In vitro antifungal susceptibility testing. |

This provides a baseline for its use in agricultural formulations, where efficacy against specific, economically damaging fungi is a primary procurement driver.

Established Fermentation Yields Providing a Baseline for Scalable Production

The production of fusaricidins through fermentation of *Paenibacillus polymyxa* has been optimized, with established yields for fusaricidin-type compounds. A study on an engineered strain producing a novel fusaricidin derivative reported a fermentation yield of approximately 55 mg/L, while the wild-type strain producing a related analog, LI-F07a, yielded around 60 mg/L. These values provide a practical benchmark for the expected productivity of fusaricidin fermentation processes [1]. In another study, continuous fermentation of *Paenibacillus kribbensis* CU01 achieved a maximal production of total fusaricidins at 581 mg/L .

| Evidence Dimension | Fermentation Yield |

| Target Compound Data | Wild-type strain producing a fusaricidin analog (LI-F07a) yields ~60 mg/L. |

| Comparator Or Baseline | Engineered strain producing a novel derivative yields ~55 mg/L. A different strain in continuous fermentation can yield up to 581 mg/L of total fusaricidins. |

| Quantified Difference | Demonstrates that high-titer production is feasible, with yields varying based on strain and fermentation strategy. |

| Conditions | Batch fermentation of *P. polymyxa* WLY78 and continuous fermentation of *P. kribbensis* CU01. |

For buyers considering bulk procurement or in-house production, these established fermentation yields provide a critical parameter for assessing the economic viability and scalability of sourcing Fusaricidin A.

Development of Targeted Biofungicides for Agriculture

Given its potent and specific activity against economically important plant pathogens like *Fusarium oxysporum*, Fusaricidin A is an excellent candidate for the development of next-generation biofungicides. Its efficacy at low concentrations allows for the formulation of products that can effectively control fungal diseases while potentially reducing the environmental impact compared to broader-spectrum chemical fungicides [1].

Reference Standard for Antimicrobial Research and Development

With its well-defined structure and established antimicrobial profile against a range of Gram-positive bacteria and fungi, Fusaricidin A serves as a valuable reference standard in the search for new antimicrobial agents. Its distinct mode of action and the availability of comparative data for its analogs make it a useful tool for structure-activity relationship studies and for validating new antimicrobial screening assays [2].

Tool Compound for Studying Microbial Membrane Disruption

Fusaricidin A's primary mechanism of action involves the disruption of microbial cytoplasmic membranes. This makes it a useful tool compound for researchers investigating the fundamentals of microbial membrane integrity, mechanisms of antimicrobial resistance, and the development of membrane-active drugs [3].

Application Fit Matrix

References

- [1] Li, Y., & Chen, S. (2023). Structure modification of an antibiotic: by engineering the fusaricidin bio-synthetase A in Paenibacillus polymyxa. Frontiers in microbiology, 14, 1239958.

- [2] Hua, B., Feng, H., Wang, J., Yang, J., Song,J., & Zhang, H. (2020). Isolation and Characterization of a New Fusaricidin-Type Antibiotic Produced by Paenibacillus bovis sp. nov. BD3526. Current microbiology, 77(12), 3990–3999.

- [3] Mogi, T., & Kita, K. (2009). Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics. Cell. Mol. Life Sci., 66(23), 3821-3826.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types